molecular formula C19H15FN2OS B4033211 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide

Cat. No.: B4033211
M. Wt: 338.4 g/mol
InChI Key: AEIJUXXVEWCNGC-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H15FN2OS and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.08891244 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, such as those derived from the synthesis of fluorine-18-labeled 5-HT1A antagonists, have shown potential in improving the pharmacokinetic properties of pharmaceuticals. Studies have explored the radiolabeling of these compounds with fluorine-18, evaluating their biological properties in models like rats compared to known markers like [11C]carbonyl WAY 100635. These fluorinated derivatives exhibit varying biological half-lives and specific binding ratios, suggesting their utility in assessing dynamic changes in serotonin levels and providing better statistics for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).

Antimicrobial Applications

Compounds with the thiazol-2-yl structure have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones demonstrated antimicrobial activities, indicating their potential as bases for developing new antimicrobial agents (Patel & Patel, 2010). Another study synthesized novel fluorine-containing 5-arylidene derivatives bearing quinazolinone along with 4-thiazolidinone, which acted as potential antimicrobial agents, showcasing significant in vitro antimicrobial potency (Desai, Vaghani, & Shihora, 2013).

Anticancer Research

The exploration of N-substituted benzamides has extended into anticancer research, where derivatives have been designed, synthesized, and evaluated against cancer cell lines. These compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than reference drugs, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Orexin Receptor Antagonism for Insomnia Treatment

In the context of insomnia treatment, the disposition and metabolism of novel orexin 1 and 2 receptor antagonists have been studied. One such compound, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, demonstrated almost complete elimination over a 9-day period, highlighting its potential for treating insomnia through orexin receptor antagonism (Renzulli et al., 2011).

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2OS/c20-14-8-6-13(7-9-14)17-11-24-19(21-17)22-18(23)16-10-15(16)12-4-2-1-3-5-12/h1-9,11,15-16H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIJUXXVEWCNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide
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N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide
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N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide
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N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide
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N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide
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N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide

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